molecular formula C8H12N2O2 B15240916 (3R)-3-Amino-3-(3-methylfuran-2-yl)propanamide

(3R)-3-Amino-3-(3-methylfuran-2-yl)propanamide

Cat. No.: B15240916
M. Wt: 168.19 g/mol
InChI Key: SSNBUDCZDHDLRA-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(3-methylfuran-2-yl)propanamide: is an organic compound characterized by the presence of an amino group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-methylfuran-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylfuran and 3-aminopropanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-methylfuran-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

(3R)-3-Amino-3-(3-methylfuran-2-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(3-methylfuran-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2-furyl)propanamide: Similar structure but with a different substitution pattern on the furan ring.

    (3R)-3-Amino-3-(4-methylfuran-2-yl)propanamide: Similar structure with a methyl group at a different position on the furan ring.

    (3R)-3-Amino-3-(3-methylthiophene-2-yl)propanamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

(3R)-3-Amino-3-(3-methylfuran-2-yl)propanamide is unique due to its specific substitution pattern on the furan ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylfuran-2-yl)propanamide

InChI

InChI=1S/C8H12N2O2/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m1/s1

InChI Key

SSNBUDCZDHDLRA-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(OC=C1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=C(OC=C1)C(CC(=O)N)N

Origin of Product

United States

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